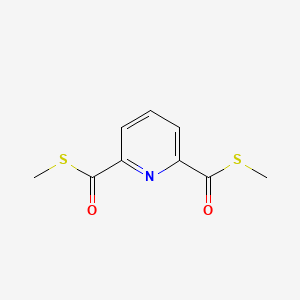![molecular formula C26H37NO7 B14466966 2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate CAS No. 72050-81-8](/img/structure/B14466966.png)
2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of hydroxy, amino, and methoxy functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include alkyl halides, amines, and phenols, under conditions such as reflux, catalytic hydrogenation, and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow the compound to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The methoxy groups may also play a role in stabilizing the molecule and enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Hydroxybutyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate
- 2-[(4-Hydroxybutyl)(methyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate
Uniqueness
2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxy and amino groups allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
CAS No. |
72050-81-8 |
|---|---|
Molecular Formula |
C26H37NO7 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
[2-[4-hydroxybutyl(propyl)amino]-1-(4-hydroxyphenyl)propyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H37NO7/c1-6-13-27(14-7-8-15-28)18(2)24(19-9-11-21(29)12-10-19)34-26(30)20-16-22(31-3)25(33-5)23(17-20)32-4/h9-12,16-18,24,28-29H,6-8,13-15H2,1-5H3 |
InChI Key |
IKRHUEZVUOIRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCCO)C(C)C(C1=CC=C(C=C1)O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


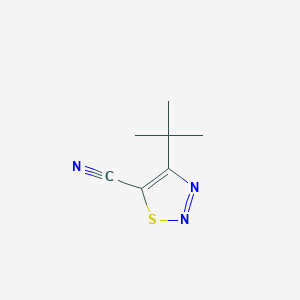
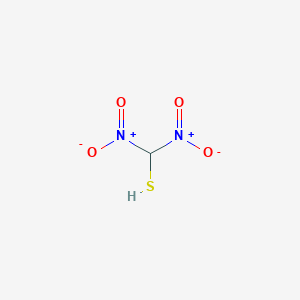
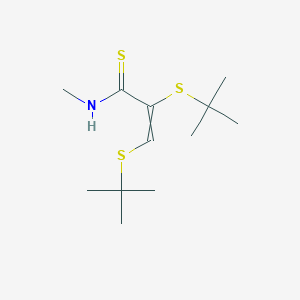
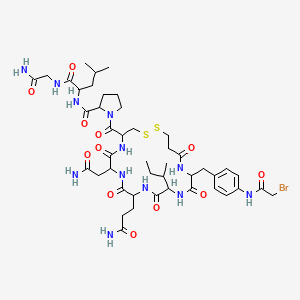
![methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate](/img/structure/B14466901.png)
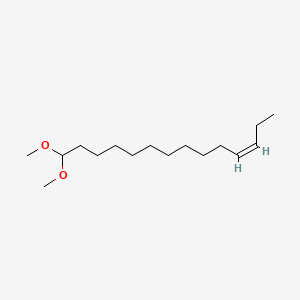

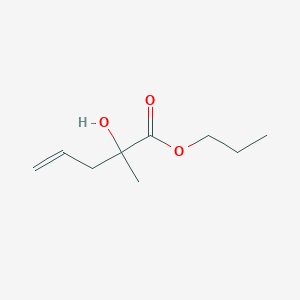
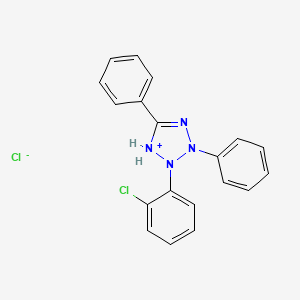
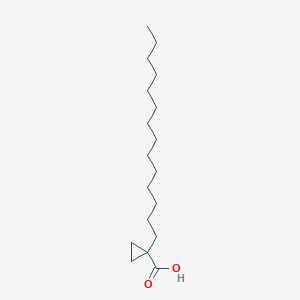
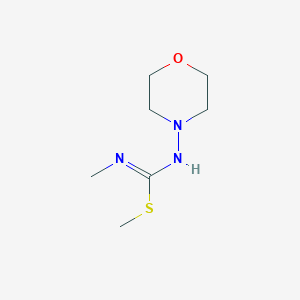

![4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14466937.png)
